molecular formula C9H11F4NSi B6151396 2-fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine CAS No. 2387007-06-7

2-fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine

Cat. No. B6151396
CAS RN: 2387007-06-7
M. Wt: 237.3
InChI Key:
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Description

2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine, also known as 2F-TFP, is a chemical compound with a wide range of applications in scientific research. It is a colorless liquid with a pungent odor, and is commonly used in organic synthesis as a reagent for various reactions. Its uses range from pharmaceuticals to materials science and its properties make it a useful compound for a variety of purposes.

Scientific Research Applications

2-fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, and can be used to synthesize a variety of compounds such as amides, esters, and lactams. It is also used as a reagent in the synthesis of heterocyclic compounds, and has been used in the synthesis of a variety of pharmaceuticals. In addition, it is used in materials science for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming strong bonds with electron-rich species. These bonds allow the compound to catalyze a variety of reactions, and are responsible for its wide range of applications in scientific research.
Biochemical and Physiological Effects
This compound has not been extensively studied for its potential biochemical and physiological effects. However, it is known to be non-toxic and non-irritating, and is not believed to have any adverse effects on humans or the environment.

Advantages and Limitations for Lab Experiments

2-fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine is a useful compound for a variety of laboratory experiments. It is relatively easy to synthesize, and is widely available. Its properties make it a useful reagent for organic synthesis, and it can be used to synthesize a variety of compounds. However, it is important to note that the compound is not very stable, and should be used within a few days of synthesis. In addition, it is important to note that the compound is highly flammable, and should be handled with care.

Future Directions

The potential applications of 2-fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine are far-reaching, and there are many potential future directions for research. One potential area of research is the use of this compound as a catalyst for the synthesis of new pharmaceuticals. In addition, the compound could be used in the synthesis of new materials and polymers, which could have a wide range of applications. Finally, further research could be conducted to better understand the mechanism of action of this compound, which could lead to a greater understanding of its potential applications.

Synthesis Methods

2-fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine is typically synthesized by a reaction between trifluoromethyl pyridine and trimethylsilyl fluoride. This reaction takes place in a solvent such as dichloromethane, and is typically conducted at a temperature of -78°C. The reaction is typically complete within 30 minutes, and yields a product with a purity of 99%.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine can be achieved through a multi-step process involving the introduction of the desired functional groups onto a pyridine ring.", "Starting Materials": [ "2-bromo-6-(trifluoromethyl)pyridine", "trimethylsilyl chloride", "potassium fluoride", "fluorine gas", "sodium hydride", "tetrahydrofuran", "dimethylformamide", "acetic acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 2-bromo-6-(trifluoromethyl)pyridine is reacted with trimethylsilyl chloride in the presence of potassium fluoride to yield 2-trimethylsilyl-6-(trifluoromethyl)pyridine.", "Step 2: The resulting compound is then treated with fluorine gas to introduce a fluorine atom at the 2-position of the pyridine ring, yielding 2-fluoro-6-(trifluoromethyl)pyridine.", "Step 3: Sodium hydride is added to a solution of 2-fluoro-6-(trifluoromethyl)pyridine in tetrahydrofuran to generate the corresponding sodium salt.", "Step 4: The sodium salt is then treated with trimethylsilyl chloride to introduce a trimethylsilyl group at the 3-position of the pyridine ring, yielding 2-fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine.", "Step 5: The final compound is purified by column chromatography using a mixture of dimethylformamide and acetic acid as the eluent. The product is then washed with a solution of sodium bicarbonate and water to remove any remaining impurities." ] }

CAS RN

2387007-06-7

Molecular Formula

C9H11F4NSi

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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